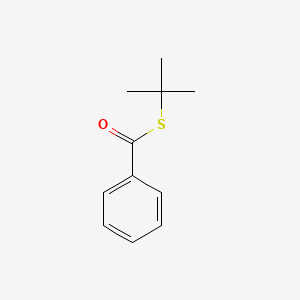

S-tert-Butyl benzenecarbothioate

Descripción

S-tert-Butyl benzenecarbothioate is a thioester compound characterized by a benzene ring linked to a carbothioate group, with a tert-butyl substituent attached to the sulfur atom. This structural motif is significant in medicinal chemistry, particularly in enzyme inhibitor design, where the tert-butyl group enhances lipophilicity and facilitates specific binding interactions. For instance, in class I indole-based inhibitors (Figure 1), the S-tert-butyl group at position three contributes to π-hydrogen bonding with residues such as B-L120 and B-F123 in target enzymes, improving inhibitory potency .

Propiedades

Número CAS |

13291-44-6 |

|---|---|

Fórmula molecular |

C11H14OS |

Peso molecular |

194.30 g/mol |

Nombre IUPAC |

S-tert-butyl benzenecarbothioate |

InChI |

InChI=1S/C11H14OS/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3 |

Clave InChI |

DGJRGQJQZVPKOR-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)SC(=O)C1=CC=CC=C1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

Class I compounds share a core indole scaffold with:

- Position 1 (R1) : Typically occupied by 6-membered heterocycles (e.g., pyridine).

- Position 2: Dimethylbutanoic acid, forming π-H bonds with C-Val21 and C-H27.

- Position 3 : this compound, critical for interactions with B-L120 and B-F123.

- Position 5 (R2) : Varied substituents, such as para-fluoro-2-phenylpyridine, influencing hydrogen bonding with B-A63 and B-R117 .

Structure-Activity Relationship (SAR)

Lipophilicity (cLogP) and substituent steric/electronic properties directly correlate with inhibitory potency. For example:

- Compound 1 : With R1 = 5-methylpyridine and R2 = para-fluoro-2-phenylpyridine, it exhibits IC50 = 0.4 nM and cLogP = 8.06 , the highest activity in its class. The S-tert-butyl group stabilizes binding via hydrophobic interactions and π-H bonding .

- Compound 98 : Lacks the para-fluoro group at R2, resulting in reduced activity (IC50 = 9.0 nM ) despite similar cLogP. This highlights the importance of R2's electronic properties for target engagement .

Binding Interactions

The S-tert-butyl group in benzenecarbothioate derivatives plays a dual role:

Hydrophobic Stabilization : The bulky tert-butyl group occupies a hydrophobic pocket, enhancing binding affinity.

Specific Interactions : Forms π-H bonds with B-L120 and B-F123, critical for orienting the inhibitor within the active site .

Data Table: Key Analogs and Properties

| Compound ID | R1 Substituent | R2 Substituent | IC50 (nM) | cLogP | Key Interactions |

|---|---|---|---|---|---|

| 1 | 5-methylpyridine | para-fluoro-2-phenylpyridine | 0.4 | 8.06 | π-H bonds (B-L120, B-F123); H-bond (B-R117) |

| 98 | 5-methylpyridine | 2-phenylpyridine (no fluoro) | 9.0 | 7.92 | Weaker H-bonding (B-A63); reduced π-H interaction due to lack of para-fluoro |

Research Findings and Implications

- Lipophilicity-Activity Trend : A positive correlation (R² = 0.57) exists between cLogP and inhibitory potency, underscoring the role of hydrophobicity in membrane permeability and target binding .

- Stereoelectronic Effects : Electron-withdrawing groups (e.g., fluorine) at R2 enhance hydrogen-bond acceptor capacity, improving activity.

- Thermodynamic Stability : The S-tert-butyl group's rigid structure minimizes conformational entropy loss upon binding, a key factor in compound 1's high LipE (1.34) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.